2-Aminopyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione
Description
Structure
3D Structure
Properties
CAS No. |
945738-71-6 |
|---|---|
Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
2-amino-3,8-dihydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C7H6N4O2/c8-7-10-5-3(6(13)11-7)1-2-4(12)9-5/h1-2H,(H4,8,9,10,11,12,13) |
InChI Key |
PYMUASPSYPIGCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=O)NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
Microwave-assisted synthesis has gained popularity due to its efficiency and ability to reduce reaction times. The general method involves the use of guanidine derivatives and malononitrile in the presence of aromatic aldehydes.
Procedure : A mixture of guanidine carbonate, malononitrile, and the corresponding aromatic aldehyde is dissolved in anhydrous methanol and subjected to microwave irradiation at temperatures around 140 °C for approximately 10 minutes. The product can then be isolated through filtration and purification steps.
Advantages : This method offers high yields (typically between 82% and 95%) and simplifies the work-up process, making it environmentally friendly compared to traditional methods.
One-Pot Three-Component Reaction
Another effective method for synthesizing pyrido[2,3-d]pyrimidine derivatives is the one-pot three-component reaction involving 4(6)-aminouracil, malononitrile, and aromatic aldehydes.
Method A : This approach utilizes microwave irradiation to facilitate the reaction under mild conditions. The reaction proceeds via a domino Knoevenagel-Michael-cyclization mechanism.
Method B : Alternatively, this reaction can be performed in aqueous media using catalytic amounts of diammonium hydrogen phosphate as a catalyst. This method is particularly advantageous as it minimizes toxic waste and employs water as a solvent.
Comparative Analysis of Synthesis Methods
The following table summarizes key aspects of the different synthetic methods for 2-Aminopyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione:
| Method | Conditions | Yield (%) | Time | Environmental Impact |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Anhydrous methanol, 140 °C | 82-95 | ~10 minutes | Low |
| One-Pot Three-Component Reaction | Aqueous media with DAHP | 82-95 | Varies | Very Low |
Research Findings
Recent studies have highlighted the effectiveness of these synthetic approaches:
Efficiency : Microwave-assisted methods significantly reduce synthesis time while maintaining high yields. The use of water as a solvent in one-pot reactions further enhances the environmental sustainability of these processes.
Versatility : Both methods allow for the introduction of various substituents on the pyrido[2,3-d]pyrimidine core structure, enabling the development of diverse derivatives with potential therapeutic applications.
Chemical Reactions Analysis
Synthetic Routes
The compound is synthesized via cyclization and functionalization strategies:
Route A: Cyclization of 6-Aminouracil Derivatives
6-Aminouracil derivatives react with α,β-unsaturated carbonyl compounds (e.g., dimethyl acetylenedicarboxylate, DMAD) in protic solvents like methanol. The mechanism involves Michael addition followed by cyclodehydration (Scheme 1) :
text6-Aminouracil + DMAD → Intermediate → Cyclization → 2-Aminopyrido[2,3-d]pyrimidine-4,7-dione
Conditions : Reflux in methanol (12–24 hrs), yield: 60–85% .
Route B: Three-Component Reaction
A one-pot reaction of 4(6)-aminouracil, malononitrile, and aromatic aldehydes under microwave irradiation or aqueous catalysis (e.g., (NH₄)₂HPO₄) yields substituted derivatives :
Example :
text4-Aminouracil + 4-nitrobenzaldehyde + malononitrile → 4-(4-nitrophenyl)-2-amino-pyrido[2,3-d]pyrimidine-4,7-dione
Conditions : Microwave (300 W, 5–8 mins) or reflux in ethanol/water, yield: 75–92% .
Amino Group Reactivity
The 2-amino group participates in:
-
Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) to form N-substituted amides (yield: 70–85%) .
-
Condensation : Forms Schiff bases with aldehydes (e.g., 4-nitrobenzaldehyde) under acidic conditions .
Keto Group Reactivity
The 4- and 7-keto groups undergo:
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces keto groups to secondary alcohols (yield: 50–60%) .
-
Nucleophilic Attack : Reacts with amines (e.g., hydrazine) to form hydrazones .
Cyclization and Ring Expansion
The compound serves as a precursor for fused heterocycles:
-
With CS₂ : Forms thieno[2,3-d]pyrimidine derivatives via sulfur insertion (yield: 65%) .
-
With Triethyl Orthoformate : Produces pyrimidotriazine derivatives under acidic conditions .
Cross-Coupling Reactions
Palladium/copper-catalyzed reactions enable diversification at C-4:
Biological Activity Correlation
Structural modifications influence bioactivity:
-
Anticancer Activity : 4-Aryl derivatives (e.g., 4-(4-chlorophenyl)) show IC₅₀ = 1.2–3.8 µM against MCF-7 cells .
-
PARP-1 Inhibition : Pyrano-fused analogs exhibit IC₅₀ = 0.8–2.4 µM via hydrogen bonding with Ser904/Gly863 .
Spectroscopic Characterization
Key data for structural confirmation:
Stability and Reactivity Trends
Scientific Research Applications
Anticancer Activity
One prominent application of 2-Aminopyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione is in the development of inhibitors targeting Poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP-1 can enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage.
Case Study: PARP-1 Inhibitors
A study synthesized a series of pyrano[2,3-d]pyrimidine-2,4-dione derivatives that demonstrated promising inhibitory activity against PARP-1. The synthesized compounds were evaluated against human cancer cell lines such as MCF-7 and HCT116. The results indicated that these compounds could effectively compromise the DNA repair mechanisms in cancer cells, leading to increased cell death and genomic dysfunction .
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 5.2 | MCF-7 |
| Compound B | 3.8 | HCT116 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research has shown that derivatives of pyrido[2,3-d]pyrimidine exhibit significant antibacterial and antifungal properties.
Case Study: Antimicrobial Activity
A review highlighted several pyrido[2,3-d]pyrimidine derivatives that were tested against various bacterial strains and fungi. The findings indicated that some derivatives exhibited potent activity comparable to standard antibiotics .
| Derivative Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative X | E. coli | 12 µg/mL |
| Derivative Y | S. aureus | 8 µg/mL |
Enzyme Inhibition
Another critical application is the inhibition of various enzymes such as dihydrofolate reductase (DHFR) and tyrosine kinases. These enzymes are vital in cellular processes and are often targeted in drug design for treating diseases like cancer and autoimmune disorders.
Case Study: Tyrosine Kinase Inhibitors
Research has identified this compound derivatives as effective tyrosine kinase inhibitors. One study reported the synthesis of several derivatives that showed high potency against specific kinases involved in tumor growth .
| Compound Name | Kinase Target | IC50 (nM) |
|---|---|---|
| Compound C | EGFR | 25 |
| Compound D | VEGFR | 15 |
Antiviral Activity
Recent studies have explored the antiviral potential of this compound, particularly against viruses such as SARS-CoV-2. Molecular docking studies suggest that certain derivatives can bind effectively to viral proteins, potentially inhibiting viral entry into host cells.
Case Study: SARS-CoV-2 Inhibitors
A computational study demonstrated that specific 2-Aminopyrido[2,3-d]pyrimidine derivatives exhibit strong binding affinities to the spike protein of SARS-CoV-2, indicating their potential as antiviral agents .
| Derivative Name | Binding Affinity (kcal/mol) |
|---|---|
| Derivative E | -9.1 |
| Derivative F | -7.3 |
Mechanism of Action
The mechanism of action of 2-Aminopyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of tyrosine kinases by binding to the ATP-binding site, thereby preventing the transfer of phosphate groups to tyrosine residues in proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Electronic Comparisons with Similar Compounds
Structural Isomerism and Substituent Effects
- Compound 16 (2-Amino-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione): While structurally similar, Compound 16 differs in hydrogen positions (3H,8H vs. 1H,8H) and features partial saturation at positions 5,5. This minor structural variation alters tautomerism and solubility, as evidenced by its molecular formula (C₁₄H₁₅N₅O) and mass spectral data (m/z 269.1) .
Pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione (CAS 137278-09-2) :
This trione derivative includes additional substituents (5-hydroxy, 1,3-dimethyl, 8-phenyl) and a third ketone group. The increased substitution (C₁₅H₁₃N₃O₄, MW 299.28) enhances molecular weight and steric bulk, likely reducing membrane permeability .
Electronic Properties and Bioactivity
- Frontier Molecular Orbital (FMO) Analysis: The target compound’s HOMO (highest occupied molecular orbital) is localized on the pyrido[2,3-d]pyrimidine ring, whereas analogs like Compound B (a 2,4-dione derivative) exhibit HOMO density on benzene rings. This difference impacts binding to molecular targets, such as enzymes or receptors, by altering electron-donating capabilities .
Comparison with Complex Derivatives
- (R)-3-(2,3-Dihydroxypropyl)-6-fluoro-5-(2-fluoro-4-iodophenylamino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione: This kinase inhibitor, developed by Takeda Pharmaceuticals, incorporates fluorine, iodine, and dihydroxypropyl groups. Its synthesis avoids fluorinating reagents in final steps, reducing toxicity and cost—a critical advantage over methods requiring hazardous reagents .
Antimicrobial and Anticancer Potential
- Antimicrobial Activity: Derivatives like 8-(3-chloro-4-methoxyphenyl)-substituted pyrido[2,3-d]pyrimidines exhibit broad-spectrum antibacterial activity, with MIC values <1 µg/mL against Gram-positive pathogens. The target compound’s amino group may enhance hydrogen bonding to bacterial targets .
- Kinase Inhibition : The (R)-configured dihydroxypropyl derivative shows potent antiproliferative activity (IC₅₀ <10 nM) in cancer cell lines by inhibiting TTK kinase. The target compound’s simpler structure may lack this specificity but could serve as a lead for optimizing kinase binding .
Herbicidal Activity
Structural analogs with pyrido[2,3-d]pyrimidine-2,4-dione cores demonstrate herbicidal efficacy by mimicking flumioxazin’s mode of action.
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
2-Aminopyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyridopyrimidine family, which is known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
| Property | Value |
|---|---|
| CAS No. | 945738-71-6 |
| Molecular Formula | C7H6N4O2 |
| Molecular Weight | 178.15 g/mol |
| IUPAC Name | 2-amino-3,8-dihydropyrido[2,3-d]pyrimidine-4,7-dione |
| InChI Key | PYMUASPSYPIGCS-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. Notably:
- Tyrosine Kinase Inhibition : This compound has been shown to inhibit tyrosine kinases such as c-Src and cyclin-dependent kinases (CDKs), which play crucial roles in cell proliferation and survival. By binding to the ATP-binding site of these kinases, it prevents the phosphorylation of target proteins, leading to reduced cell growth and induction of apoptosis in cancer cells .
- Dihydrofolate Reductase (DHFR) Inhibition : Some derivatives have demonstrated inhibitory activity against DHFR, an enzyme critical for DNA synthesis and cell division .
Biological Activities
The compound exhibits several biological activities that are summarized below:
- Anticancer Activity :
-
Antimicrobial Properties :
- The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest effectiveness against certain bacterial strains .
-
Anti-inflammatory Effects :
- Some studies have highlighted the anti-inflammatory potential of this compound through modulation of inflammatory pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Key observations include:
- Substituents at specific positions on the pyridopyrimidine scaffold significantly affect potency and selectivity against various biological targets.
- For example, modifications at the amino group or positions 6 and 8 can enhance or diminish kinase inhibition .
Case Studies
Several studies have documented the biological effects of this compound:
Q & A
Q. How to analyze structure-activity relationships (SAR) for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
